molecular formula C42H83N5O4 B12683906 N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate CAS No. 94023-37-7

N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate

Cat. No.: B12683906
CAS No.: 94023-37-7
M. Wt: 722.1 g/mol
InChI Key: BDDLSGVYUIFSIH-UHFFFAOYSA-N
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Description

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves multiple steps, starting with the reaction of ethylenediamine with palmitoyl chloride to form N,N’-bis(palmitoyl)ethylenediamine. This intermediate is then reacted with iminobis(ethylene) to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its interactions with cellular membranes and its potential as a drug delivery agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or activity. This interaction can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-aminoethyl)ethylenediamine
  • N,N’-Bis(2-hydroxyethyl)ethylenediamine
  • N,N’-Bis(2-mercaptoethyl)ethylenediamine

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its long palmitamide chains provide hydrophobic interactions, while the iminobis(ethylene) moiety offers flexibility and reactivity. This combination of properties makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

94023-37-7

Molecular Formula

C42H83N5O4

Molecular Weight

722.1 g/mol

IUPAC Name

acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide

InChI

InChI=1S/C40H79N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47);1H3,(H,3,4)

InChI Key

BDDLSGVYUIFSIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

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